molecular formula C₃₂H₄₅N₉O₁₀S B612511 tos-GPR-ANBA-IPA acetate CAS No. 2070009-46-8

tos-GPR-ANBA-IPA acetate

Cat. No.: B612511
CAS No.: 2070009-46-8
M. Wt: 747.82
InChI Key:
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Future Directions

While tos-GPR-ANBA-IPA acetate is currently used for luminescence measurement , the future directions of its use could not be determined from the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.

Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .

Mechanism of Action

The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .

Properties

CAS No.

2070009-46-8

Molecular Formula

C₃₂H₄₅N₉O₁₀S

Molecular Weight

747.82

sequence

One Letter Code: Tos-GPR-ANBA-IPA

Synonyms

tos-GPR-ANBA-IPA acetate

Origin of Product

United States

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